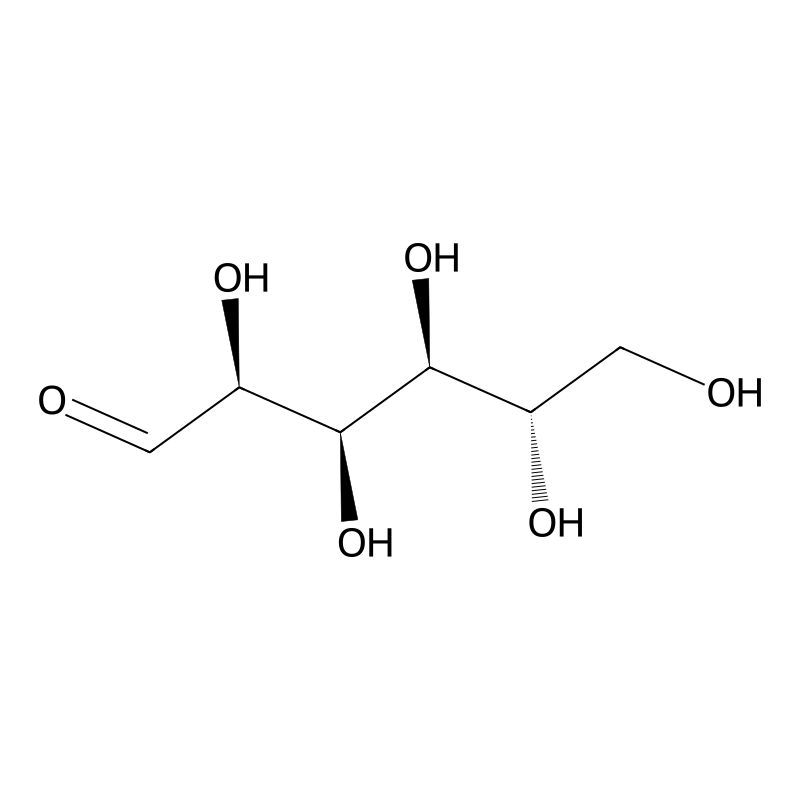L-Glucose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
([1] The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies, )
- L-glucose based fluorescent probes: Scientists have developed fluorescent probes by attaching a fluorescent tag to L-glucose molecules. These probes can be taken up by cancer cells, making the cancer cells light up under specific light conditions [1]. This approach holds promise for non-invasive imaging techniques to detect and visualize tumors.
([1] The Use of L-Glucose in Cancer Diagnosis: Results from In Vitro and In Vivo Studies, )
Important to Note:
- Research on L-glucose in cancer diagnosis is still in its early stages. More studies are needed to validate its effectiveness and optimize its use in clinical settings.
- The potential biological effects of L-glucose on cancer cells themselves are not yet fully understood and require further investigation.
L-Glucose is an organic compound with the chemical formula C₆H₁₂O₆, classified as an aldohexose monosaccharide. It is the enantiomer of the more prevalent D-glucose, meaning it has the same molecular formula but differs in the spatial arrangement of atoms. Unlike D-glucose, which is naturally occurring and metabolically active in living organisms, L-glucose does not occur naturally and is synthesized in laboratories. While it shares a similar taste profile with D-glucose, it cannot be utilized as an energy source by most organisms due to its inability to be phosphorylated by hexokinase, a key enzyme in glucose metabolism .
L-glucose cannot be used by most cells as an energy source because the first enzyme in the glycolysis pathway (hexokinase) cannot recognize its L-configuration and phosphorylate it []. However, some bacteria possess enzymes specifically adapted to utilize L-glucose [].
Research suggests L-glucose derivatives, like L-glucose pentaacetate, might stimulate insulin release, potentially having therapeutic value for type 2 diabetes. Additionally, L-glucose exhibits laxative effects and is being explored as a colon cleanser []. More research is needed to fully understand these mechanisms.
- Oxidation: L-glucose can be oxidized to produce L-gluconic acid.
- Reduction: It can be reduced to form L-sorbitol.
- Glycosylation: L-glucose can participate in glycosylation reactions to form glycosides.
The structural transformations are similar to those of D-glucose but may exhibit different kinetics and thermodynamics due to the stereochemistry involved .
L-Glucose's unique properties make it a candidate for various applications:
- Food Industry: Although proposed as a sweetener for diabetic patients, high production costs have hindered its commercialization.
- Pharmaceuticals: Potential use in developing treatments for metabolic disorders due to its insulin-stimulating properties.
- Research: Utilized in studies exploring sugar metabolism and enzyme specificity due to its non-metabolizable nature .
L-Glucose can be synthesized through several methods, primarily involving the conversion of D-glucose. Notable synthesis techniques include:
- Felkin–Anh Kiliani Reaction: This method involves diastereoselective addition of cyanide to the aldehyde form of D-glucose followed by hydrolysis and reduction steps .
- Oxidative Decarboxylation: Utilizing lead(IV) tetraacetate for oxidative decarboxylation at specific carbon positions allows for the conversion of D-sugars into L-sugars .
- Protection-Deprotection Strategies: Protecting groups are used to facilitate selective reactions that ultimately yield L-glucose from D-glucose precursors .
L-Glucose shares similarities with other sugars but is unique due to its stereochemistry and metabolic inactivity in most organisms. Here are some comparable compounds:
| Compound | Structure | Metabolic Activity | Unique Properties |
|---|---|---|---|
| D-Glucose | C₆H₁₂O₆ | Metabolically active | Primary energy source for cells |
| D-Fructose | C₆H₁₂O₆ | Metabolically active | Found in fruits; sweeter than glucose |
| L-Galactose | C₆H₁₂O₆ | Metabolically active | Component of lactose |
| D-Mannose | C₆H₁₂O₆ | Metabolically active | Involved in glycoprotein synthesis |
| D-Xylose | C₅H₁₀O₅ | Metabolically active | Important in plant polysaccharides |
L-Glucose stands out primarily because it cannot be utilized by most living organisms as an energy source and has limited natural occurrence compared to its D-isomer counterparts .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
MeSH Pharmacological Classification
Other CAS
Wikipedia
Dates
A Natural Way to Stay Sweet, NASA, retrieved 2009-09-02.
Sasajima, K.; Sinskey, A. (1979). "Oxidation of l-glucose by a Pseudomonad". Biochimica et Biophysica Acta (BBA) - Enzymology. 571 (1): 120–126. doi:10.1016/0005-2744(79)90232-8. PMID 40609.
Malaisse, W. J. (1998), "The riddle of L-glucose pentaacetate insulinotropic action", Int. J. Mol. Med., 2 (4): 383–88, doi:10.3892/ijmm.2.4.383, PMID 9857221, archived from the original on 2011-07-16.
Raymer, Geoffrey S.; Hartman, Donald E.; Rowe, William A.; Werkman, Robert F.; Koch, Kenneth L. (2003), "An open-label trial of L-glucose as a colon-cleansing agent before colonoscopy", Gastrointest. Endosc., 58 (1): 30–35, doi:10.1067/mge.2003.293, PMID 12838217








